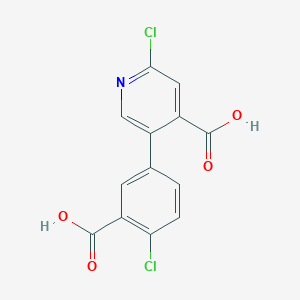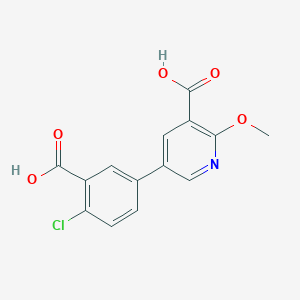![molecular formula C16H13ClN2O3 B6393621 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261957-62-3](/img/structure/B6393621.png)
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% (hereafter referred to as CPA) is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. CPA is a derivative of nicotinic acid, a naturally occurring compound found in plants, and has a wide range of applications in laboratory experiments.
Scientific Research Applications
CPA has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the body. CPA has also been used to study the effects of environmental toxins on the body.
Mechanism of Action
CPA works by binding to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. In particular, CPA has been shown to modulate the activity of enzymes and proteins, as well as to alter the expression of genes.
Biochemical and Physiological Effects
CPA has been shown to have a wide range of biochemical and physiological effects. In particular, CPA has been shown to modulate the activity of enzymes and proteins, as well as to alter the expression of genes. Additionally, CPA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
CPA is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. Additionally, CPA is relatively stable and has a long shelf life. However, CPA can be toxic in high doses, and should be handled with caution.
Future Directions
There are a number of potential future directions for CPA research. These include further investigations into the biochemical and physiological effects of CPA, as well as studies into the potential therapeutic applications of CPA. Additionally, CPA could be used to study the effects of environmental toxins on the body. Additionally, CPA could be used to develop new drugs and treatments for a variety of diseases and conditions. Finally, CPA could be used to study the effects of drugs on the body, as well as to develop new methods of drug delivery.
Synthesis Methods
The synthesis of CPA involves the reaction of the amino acid L-cysteine with nicotinic acid, followed by the addition of chloroacetic acid. The reaction is carried out in aqueous solution, and the resulting product is a 95% pure form of CPA. The synthesis method is relatively simple and can be carried out in most laboratory settings.
properties
IUPAC Name |
2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVUVTBSYNSCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688232 |
Source


|
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-62-3 |
Source


|
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)

